molecular formula C13H18INO3S B12917116 2-(1-Iodoethyl)-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-3-ol CAS No. 90778-73-7

2-(1-Iodoethyl)-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-3-ol

Cat. No.: B12917116
CAS No.: 90778-73-7
M. Wt: 395.26 g/mol
InChI Key: JKQHSVUVKYZTQK-UHFFFAOYSA-N
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Description

2-(1-Iodoethyl)-1-tosylpyrrolidin-3-ol is a synthetic organic compound that belongs to the class of iodinated pyrrolidines. This compound is characterized by the presence of an iodoethyl group and a tosyl group attached to a pyrrolidine ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Iodoethyl)-1-tosylpyrrolidin-3-ol typically involves the iodination of an appropriate precursor. One common method involves the reaction of a pyrrolidine derivative with iodine and a suitable oxidizing agent under controlled conditions. The tosylation step can be achieved by reacting the intermediate with tosyl chloride in the presence of a base such as pyridine. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for 2-(1-Iodoethyl)-1-tosylpyrrolidin-3-ol are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to ensure consistency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Iodoethyl)-1-tosylpyrrolidin-3-ol can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodoethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

    Elimination Reactions: The tosyl group can act as a leaving group in elimination reactions, resulting in the formation of alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide, potassium carbonate, and various nucleophiles such as amines and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrrolidines, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkenes.

Scientific Research Applications

2-(1-Iodoethyl)-1-tosylpyrrolidin-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound can be used in the study of biological systems, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.

    Industry: The compound can be used in the development of new materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Iodoethyl)-1-tosylpyrrolidin-3-ol depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the iodoethyl group can participate in halogen bonding interactions, while the tosyl group can act as a leaving group in chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Bromoethyl)-1-tosylpyrrolidin-3-ol: Similar structure but with a bromine atom instead of iodine.

    2-(1-Chloroethyl)-1-tosylpyrrolidin-3-ol: Similar structure but with a chlorine atom instead of iodine.

    2-(1-Fluoroethyl)-1-tosylpyrrolidin-3-ol: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 2-(1-Iodoethyl)-1-tosylpyrrolidin-3-ol imparts unique chemical properties, such as higher atomic mass and different reactivity compared to its bromo, chloro, and fluoro analogs. These differences can influence the compound’s behavior in chemical reactions and its interactions with biological targets, making it a valuable compound for specific applications.

Properties

CAS No.

90778-73-7

Molecular Formula

C13H18INO3S

Molecular Weight

395.26 g/mol

IUPAC Name

2-(1-iodoethyl)-1-(4-methylphenyl)sulfonylpyrrolidin-3-ol

InChI

InChI=1S/C13H18INO3S/c1-9-3-5-11(6-4-9)19(17,18)15-8-7-12(16)13(15)10(2)14/h3-6,10,12-13,16H,7-8H2,1-2H3

InChI Key

JKQHSVUVKYZTQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2C(C)I)O

Origin of Product

United States

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